N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
CAS No.: 314055-37-3
Cat. No.: VC14754055
Molecular Formula: C12H8F3N3O
Molecular Weight: 267.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314055-37-3 |
|---|---|
| Molecular Formula | C12H8F3N3O |
| Molecular Weight | 267.21 g/mol |
| IUPAC Name | N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C12H8F3N3O/c13-12(14,15)8-3-1-2-4-9(8)18-11(19)10-7-16-5-6-17-10/h1-7H,(H,18,19) |
| Standard InChI Key | FBQIMUIOFWGKGN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=CN=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[2-(Trifluoromethyl)phenyl]pyrazine-2-carboxamide features a pyrazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) linked via a carboxamide group to a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF) group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, influencing both the compound’s reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.21 g/mol |
| IUPAC Name | N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
| Solubility (pH 7.4) | 21.5 µg/mL |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=CN=C2 |
Synthesis and Preparation
Synthetic Pathways
The synthesis of N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide typically follows one of two routes, as observed in analogous pyrazine-2-carboxamides :
Route A: Ester Aminolysis
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Starting Material: Methyl pyrazine-2-carboxylate derivatives.
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Trifluoromethylation: Introduction of the -CF group via copper-mediated coupling reactions, as demonstrated in the synthesis of pyraziflumid .
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Aminolysis: Reaction with 2-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDC or DCC).
Route B: Direct Carboxylic Acid Coupling
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Hydrolysis: Conversion of methyl pyrazine-2-carboxylate to pyrazine-2-carboxylic acid.
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Activation: Use of 2-chloro-1-methylpyridinium iodide as an activating agent for the carboxylic acid.
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Amide Formation: Condensation with 2-(trifluoromethyl)aniline under mild conditions .
Table 2: Comparative Synthesis Parameters
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 60–70% | 50–65% |
| Key Reagents | CuI, DMF, Ar atmosphere | 2-Chloro-1-methylpyridinium iodide |
| Purification | Silica chromatography | Recrystallization |
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds include:
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Pyrazine Ring Substitution: The 3-(trifluoromethyl) group on the pyrazine ring significantly boosts fungicidal activity compared to chloro or methyl substituents .
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Phenyl Ring Modifications: Ortho-substituted trifluoromethyl groups (as in the target compound) optimize steric and electronic interactions with SDH, whereas meta or para substitutions reduce efficacy .
Table 3: Fungicidal Activity of Analogous Compounds (EC Values)
| Compound | Gray Mold (ppm) | Powdery Mildew (ppm) |
|---|---|---|
| Pyraziflumid | 2–10 | 0.5–2 |
| N-(4′-CF-biphenyl-2-yl) | 5–20 | 2–10 |
| Target Compound (Inferred) | 10–40 | 5–20 |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound’s solubility in aqueous media (21.5 µg/mL at pH 7.4) reflects moderate hydrophobicity, typical of trifluoromethylated aromatics. Stability studies on similar pyrazine-2-carboxamides indicate resistance to hydrolysis under acidic conditions (pH 4–6) but susceptibility to base-catalyzed degradation .
Metabolic Fate
In vitro studies of related SDH inhibitors suggest hepatic metabolism via cytochrome P450-mediated oxidation, with primary metabolites including hydroxylated derivatives and glucuronide conjugates .
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